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Compound of Interest

Compound Name: M7583

Cat. No.: B1193092

A detailed guide for researchers, scientists, and drug development professionals on the off-
target kinase profile of M7583 (TL-895) in comparison to other Bruton's tyrosine kinase (BTK)
inhibitors. This guide provides a quantitative comparison, detailed experimental methodologies,
and visual representations of key concepts.

M7583, now known as TL-895, is a potent and highly selective second-generation, irreversible
inhibitor of Bruton's tyrosine kinase (BTK). Its selectivity is a critical attribute, as off-target
kinase inhibition by other BTK inhibitors, such as ibrutinib, has been associated with adverse
effects. This guide provides a comparative analysis of the off-target kinase profiles of M7583
and its key competitors, offering valuable insights for researchers in the field of kinase inhibitor
development.

Comparative Kinase Selectivity

The selectivity of a kinase inhibitor is paramount to its safety and efficacy profile. Off-target
inhibition can lead to unforeseen side effects, complicating clinical development and patient
treatment. M7583 has been designed to exhibit a more refined selectivity profile compared to
the first-generation BTK inhibitor, ibrutinib.

A comprehensive analysis of off-target profiles was conducted using the KINOMEscan™
platform, a widely accepted method for assessing kinase inhibitor selectivity. The following
table summarizes the off-target profiles of M7583 (TL-895), ibrutinib, and acalabrutinib, another
second-generation BTK inhibitor. The data is presented as the number of kinases inhibited by
more than 65% at a 1 uM concentration from a panel of 403 kinases.
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Number of Off-

Target Hits Selectivity Key Off-
Compound Primary Target (>65% Score (S- Targets (IC50

Inhibition @ score) in nM)

1uM)

ZAP-70, BIK (77),
M7583 (TL-895)  BTK ~6[1] Not Available Bmx (5), Txk
(62), Itk, SGK([1]

TEC, EGFR,
Ibrutinib BTK 98 0.02 ERBB2, JAKS,

ITK

BMX, ERBB4,
Acalabrutinib BTK 2 Not Available

TEC (<100)
Zanubrutinib BTK Not Available Not Available Not Available

Note: The data for M7583 off-targets is based on inhibition greater than 50% at 1uM as
reported in one study.[1] IC50 values for M7583 against Blk, Bmx, and Txk are from a separate

study.

As the data indicates, M7583 demonstrates a significantly cleaner off-target profile compared to
ibrutinib, with a substantially lower number of off-target kinases inhibited at a high
concentration. This heightened selectivity is a key differentiator and suggests a potentially
improved safety profile. Acalabrutinib also displays high selectivity.

Signaling Pathway Context

M7583 is an irreversible inhibitor that covalently binds to the Cysteine 481 residue in the ATP-
binding pocket of BTK. This action blocks the B-cell receptor (BCR) signaling pathway, which is
crucial for the proliferation and survival of malignant B-cells. The diagram below illustrates the
position of BTK within this pathway and the inhibitory action of M7583.
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Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of
M7583 on BTK.

Experimental Protocols

The off-target kinase profiling data presented in this guide was generated using established
and validated in vitro kinase assays. The general principles of these assays are outlined below.

KINOMEscan™ Assay (DiscoverX)

The KINOMEscan™ assay is a competition-based binding assay that quantitatively measures

the interaction of a test compound with a large panel of kinases.
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Principle: The assay utilizes DNA-tagged kinases. An immobilized, active-site directed ligand is
used to capture the kinase. The test compound competes with this immobilized ligand for
binding to the kinase. The amount of kinase that binds to the immobilized ligand is quantified
using quantitative PCR (gPCR) of the DNA tag. A lower amount of bound kinase in the
presence of the test compound indicates a stronger interaction.

Workflow:

o Preparation: A panel of DNA-tagged kinases is prepared. The test compound (e.g., M7583)
is serially diluted.

e Binding Competition: The kinases are incubated with the test compound and the immobilized
ligand.

o Separation: The immobilized ligand-bound kinases are separated from the unbound kinases.
o Quantification: The amount of bound kinase is determined by qPCR of the DNA tag.

o Data Analysis: The results are typically expressed as the percentage of the control (vehicle-
treated) signal. A lower percentage indicates a higher degree of inhibition.
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Caption: General workflow of the KINOMEscan™ assay for kinase inhibitor profiling.
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Conclusion

The available data strongly suggests that M7583 (TL-895) possesses a superior kinase
selectivity profile compared to the first-generation BTK inhibitor ibrutinib. This characteristic is a
significant advantage in drug development, as it may translate to a better safety profile with
fewer off-target related adverse events. The use of standardized and comprehensive kinase
profiling assays, such as the KINOMEscan™ platform, is essential for the objective comparison
of inhibitor selectivity and for guiding the development of safer and more effective targeted
therapies. Further head-to-head studies with comprehensive quantitative data will continue to
refine our understanding of the comparative off-target profiles of these important therapeutic
agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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